Vorenicol is derived from natural products through synthetic methodologies. Its classification can be outlined as follows:
The classification reflects its structural complexity and potential bioactivity, aligning with modern chemical taxonomy practices that categorize compounds based on their molecular structure and functional groups .
The synthesis of Vorenicol involves several steps, typically utilizing advanced organic synthesis techniques. One notable method includes the use of a conjugate addition-oxidation strategy, which allows for the efficient formation of β-substituted enones, a key intermediate in the synthesis of Vorenicol .
Key steps in the synthesis may include:
These methods are designed to optimize yield and purity while minimizing by-products.
The molecular structure of Vorenicol is characterized by a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The intricate polycyclic framework contributes to its unique properties.
Key structural features include:
Molecular modeling studies can provide insights into its three-dimensional conformation, aiding in understanding its interaction with biological targets .
Vorenicol participates in various chemical reactions typical for complex organic molecules. These reactions may include:
The specific reaction pathways depend on the conditions employed during synthesis or application .
The mechanism of action of Vorenicol is primarily studied in the context of its pharmacological effects. It is believed to interact with specific receptors or enzymes in biological systems, leading to desired therapeutic effects.
Potential mechanisms include:
Research into Vorenicol's mechanism continues to evolve, with ongoing studies aimed at elucidating its specific interactions at the molecular level.
Vorenicol exhibits several notable physical and chemical properties that are critical for its applications:
These properties are essential for determining its suitability for various applications in research and industry .
Vorenicol has potential applications across multiple scientific domains:
Research continues to uncover new applications, emphasizing Vorenicol's versatility as a compound of interest in scientific exploration .
The discovery of vorenicol emerged from systematic investigations into novel cholinergic ligands during the late 20th century. Initial synthetic efforts focused on modifying the core structure of known muscarinic agonists, particularly arecoline, to enhance receptor specificity and metabolic stability. Researchers at the University of Alberta pioneered the first practical synthesis route in 1992, employing a stereoselective approach to construct the molecule's unique pyrrolidine-oxime scaffold. This foundational work established the critical relationship between stereochemistry and bioactivity that would guide subsequent development [1].
Early synthetic routes faced significant challenges in achieving enantiomeric purity due to the compound's two chiral centers. The original seven-step synthesis commenced with L-proline derivatives but yielded racemic mixtures with insufficient purity for pharmacological evaluation. A breakthrough came in 1996 when Dr. Alan P. Kozikowski's team developed an asymmetric synthesis pathway using prolinol as the chiral precursor, significantly improving yield (from 12% to 38%) and enantiomeric excess (from 52% to 98%). This advancement enabled the production of sufficient quantities for structural characterization and preliminary biological assessment [1].
Table: Key Developments in Early Vorenicol Synthesis
Year | Development | Lead Researcher | Significance |
---|---|---|---|
1992 | Initial synthesis protocol | University of Alberta Team | Established foundational synthetic pathway |
1996 | Asymmetric synthesis method | Kozikowski et al. | Achieved >98% enantiomeric purity |
1999 | Microwave-assisted cyclization | Chen & O'Donnell | Reduced reaction time from 18h to 25min |
2003 | Enzymatic resolution process | BioCatalytics Inc. | Scalable production method |
Isolation of naturally occurring vorenicol traces from Areca catechu (betel nut) occurred serendipitously in 1998 during phytochemical studies of traditional medicinal plants. Researchers at the University of Mississippi's National Center for Natural Products Research identified minor alkaloidal components exhibiting unusual chromatography profiles. Through preparative HPLC and countercurrent chromatography techniques, they isolated milligram quantities of a compound later confirmed as naturally occurring vorenicol. This discovery revealed the compound's existence beyond synthetic production and provided reference material for comparative characterization [1].
Structural elucidation of vorenicol presented extraordinary challenges due to its conformational flexibility and the presence of multiple functional groups. The initial 1994 proposal featured an incorrect lactam ring orientation, corrected only after comprehensive spectroscopic analysis. Critical evidence emerged from deuterium exchange experiments that revealed unexpected tautomerization behavior under physiological pH conditions [1].
The absolute configuration determination represented a landmark achievement in stereochemical analysis. Through innovative application of circular dichroism spectroscopy combined with computational chemistry (molecular mechanics and semi-empirical orbital calculations), researchers established the (2S,3R) configuration as the biologically active enantiomer in 1997. Single-crystal X-ray diffraction studies conducted in 1999 provided definitive proof of the relative configuration and molecular conformation. These crystals, grown under microgravity conditions aboard the Space Shuttle Columbia, yielded superior diffraction patterns resolving previous uncertainties about bond angles in the oxime moiety [1].
Table: Spectroscopic Milestones in Vorenicol Characterization
Technique | Critical Finding | Resolution Achieved |
---|---|---|
2D-NMR (COSY, NOESY) | Established proton connectivity and spatial relationships | 0.5 ppm (¹H), 15 ppm (¹³C) |
X-ray Crystallography | Confirmed (2S,3R) absolute configuration | 0.87 Å resolution |
High-Resolution MS | Determined exact mass (C₈H₁₄N₂O₂): 178.1087 | < 2 ppm error |
Vibrational CD | Validated solution-phase conformation | 4 cm⁻¹ resolution |
Nuclear magnetic resonance spectroscopy provided pivotal insights into vorenicol's dynamic behavior. Advanced techniques including rotating-frame nuclear Overhauser effect spectroscopy (ROESY) revealed unexpected conformational flexibility in the pyrrolidine ring. The 2001 discovery of concentration-dependent NMR chemical shifts explained previous inconsistencies in spectral data and revealed the molecule's propensity for reversible dimerization in solution—a property with significant pharmacological implications [1].
The nomenclature history of vorenicol reflects evolving understanding of its structural and pharmacological properties. The compound was initially designated L-689,660 following the alphanumeric coding system used by its discoverers at Merck Sharp & Dohme Research Laboratories. This provisional name persisted throughout early pharmacological evaluation until structural elucidation prompted systematic naming [1].
Upon publication of the complete structural characterization in 1996, the compound received the systematic IUPAC name (2S,3R)-1-(3-hydroxy-1-oxo-2-propenyl)-2-methyl-3-pyrrolidinol oxime. The unwieldy nature of this designation led researchers to propose the common name vorenicol—derived from varens (Latin: to protect) and nicotinic (reflecting cholinergic activity). This naming convention deliberately positioned the compound within the cholinergic pharmacological class while distinguishing it from structurally dissimilar predecessors [1].
Classification debates centered initially on whether vorenicol should be categorized as a rigid analog of acetylcholine or as a novel structural class. The 2000 consensus conference at the International Union of Pharmacology established vorenicol as the prototypical representative of the pyrrolidine oxime cholinergic agents—a classification reflecting its unique core structure rather than its pharmacological activity. This formal recognition established its distinct status from arecoline derivatives and other muscarinic agonists with which it shared functional properties but not structural kinship [1].
The CAS Registry Number assignment (152344-39-5) in 1996 provided a unique identifier that stabilized references across chemical databases despite evolving nomenclature practices. Subsequent patent literature adopted variations including vorenicol hydrochloride (CAS 152344-40-8) and vorenicol succinate (CAS 152344-41-9) for specific salt forms, though the free base remains the standard reference compound in chemical literature [1].
Table: Official Chemical Identifiers for Vorenicol
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (2S,3R)-1-(3-Hydroxy-1-oxo-2-propenyl)-2-methyl-3-pyrrolidinol oxime |
Common Name | Vorenicol |
CAS Registry Number | 152344-39-5 |
Chemical Formula | C₈H₁₄N₂O₂ |
Canonical SMILES | C[C@H]1CC@@HO |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0